

¹³C NMR spectral data for 4-bromo-N,N-diethylbenzamide

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Compound of Interest

Compound Name: **4-bromo-N,N-diethylbenzamide**

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An Application Guide to the ¹³C NMR Spectral Analysis of **4-bromo-N,N-diethylbenzamide**

Abstract

This technical note provides a comprehensive guide to the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound **4-bromo-N,N-diethylbenzamide**. Designed for researchers in organic synthesis, medicinal chemistry, and drug development, this document outlines a detailed experimental protocol, presents the spectral data, and offers an in-depth analysis of peak assignments based on established principles of substituent effects and chemical shift theory. The causality behind experimental choices is explained to provide a framework for adapting this methodology to similar molecular scaffolds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the rigorous process of chemical synthesis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1][2][3] While ¹H NMR provides critical information about the proton framework, ¹³C NMR spectroscopy directly probes the carbon backbone of a molecule, revealing the number of non-equivalent carbon atoms and offering profound insights into their chemical environment.[4][5]

4-bromo-N,N-diethylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules. Its structural verification is a critical quality control step. This application note provides a robust, self-validating protocol for obtaining and analyzing its ^{13}C NMR spectrum, ensuring high-fidelity data for confident structural confirmation.

Experimental Methodology

The validity of any spectral data is fundamentally tied to the quality of the sample preparation and the appropriateness of the instrumental parameters. The following protocol is designed to yield a high-resolution ^{13}C NMR spectrum.

Protocol for Sample Preparation

The primary objective of sample preparation is to create a homogeneous solution of the analyte in a suitable deuterated solvent, free of particulate matter.^{[6][7]}

Materials:

- **4-bromo-N,N-diethylbenzamide** (Analyte)
- Deuterated Chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)
- Pasteur pipette and bulb
- Vortex mixer

Procedure:

- Weighing the Analyte: Accurately weigh approximately 20-30 mg of **4-bromo-N,N-diethylbenzamide**. For ^{13}C NMR, a higher concentration is generally preferred over ^1H NMR to compensate for the low natural abundance (1.1%) of the ^{13}C isotope and its inherently lower sensitivity.^[8]
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube.

- Adding Solvent: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl_3 with TMS. [6] CDCl_3 is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~ 77.16 ppm.[9] [10]
- Homogenization: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any suspended particles, which can degrade spectral resolution.
- Labeling: Clearly label the NMR tube with the sample identity before proceeding to the spectrometer.

Spectrometer Configuration and Data Acquisition

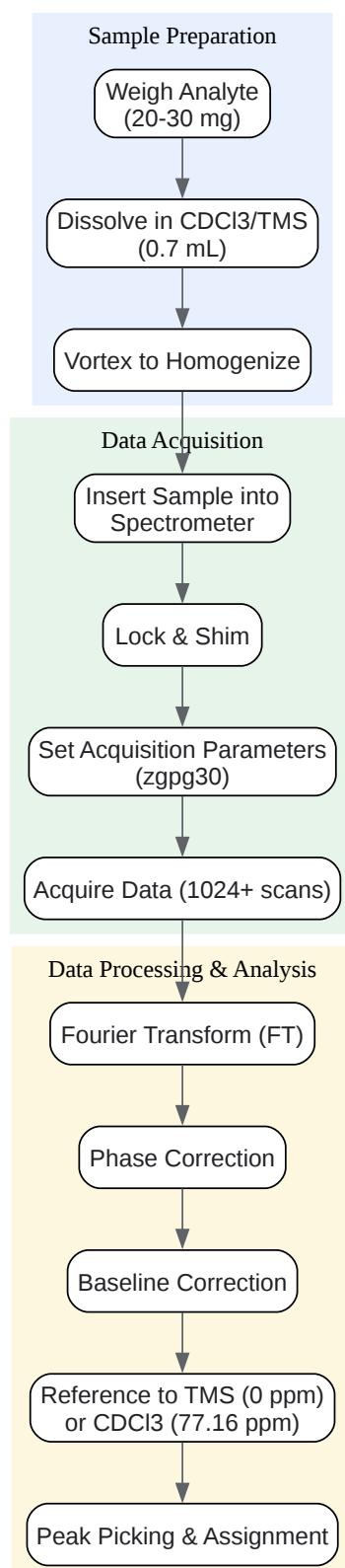
The following parameters are recommended for a standard 400 MHz NMR spectrometer. The key objective is to obtain a proton-decoupled spectrum, where each unique carbon atom appears as a singlet.[11]

Parameter	Recommended Value	Rationale
Spectrometer Frequency	101 MHz (for ^{13}C on a 400 MHz instrument)	The resonance frequency is field-dependent; this is the standard ^{13}C frequency for a 9.4 Tesla magnet.
Experiment	^{13}C with Proton Broadband Decoupling	Decoupling removes ^1H - ^{13}C coupling, simplifying the spectrum to singlets and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[8] [11][12]
Solvent	CDCl_3	Used for field-frequency locking and as a chemical shift reference ($\delta = 77.16$ ppm).[13]
Temperature	298 K (25 °C)	Standard ambient temperature for routine analysis.
Acquisition Time (at)	1.0 - 2.0 s	A sufficient acquisition time is needed to resolve sharp peaks.
Relaxation Delay (d1)	2.0 s	A delay between pulses allows for nuclear relaxation. While not strictly quantitative, a 2s delay is a good compromise between sensitivity and allowing even quaternary carbons to relax sufficiently for detection.[5]
Pulse Width (p1)	30° - 45° flip angle	Using a smaller flip angle than 90° allows for a shorter relaxation delay, increasing the number of scans possible in a given time.

Number of Scans (ns)	1024 - 4096	A large number of scans is necessary to achieve adequate signal-to-noise due to the low natural abundance of ^{13}C . ^[8]
Spectral Width (sw)	240 ppm (approx. 24,000 Hz)	This range (0-240 ppm) comfortably covers the entire chemical shift range for most organic molecules. ^[11]

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample creation to final structural confirmation is depicted below.



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Caption: Workflow from sample preparation to spectral analysis.

Results and Spectral Interpretation

The proton-decoupled ^{13}C NMR spectrum of **4-bromo-N,N-diethylbenzamide** in CDCl_3 exhibits seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.

[C1](#)[C2](#)[C3](#)[C4](#)[C5](#)[C6](#)[C7](#)[C8](#)[C9](#)

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Caption: Structure of **4-bromo-N,N-diethylbenzamide** with carbon numbering.

Data Summary and Peak Assignments

The observed chemical shifts (δ) are tabulated and assigned below. The assignments are justified based on established chemical shift ranges and substituent effects.

Assigned Carbon	Chemical Shift (δ , ppm)	Multiplicity (Decoupled)	Rationale and Justification
C7 (C=O)	170.5	Singlet	The amide carbonyl carbon is highly deshielded due to sp^2 hybridization and direct attachment to two electronegative atoms (oxygen and nitrogen), placing it in the characteristic downfield region for amides (165-180 ppm).[14][15]
C1 (Ar C-COEt ₂)	137.2	Singlet	This is a quaternary aromatic carbon. Its downfield shift relative to other aromatic carbons is attributed to its attachment to the electron-withdrawing amide group. Quaternary carbons often exhibit weaker signals.[5][16]
C3, C5 (Ar C-H)	131.3	Singlet	These two equivalent carbons are ortho to the bromine atom and meta to the amide group. The deshielding inductive effect of the bromine atom is a primary contributor to their chemical shift.

C2, C6 (Ar C-H)	128.8	Singlet	These two equivalent carbons are ortho to the amide group and meta to the bromine. They are deshielded by the electron-withdrawing nature of the amide substituent.
C4 (Ar C-Br)	122.0	Singlet	This quaternary carbon is directly bonded to bromine. Contrary to simple electronegativity arguments, the "heavy atom effect" causes a significant upfield (shielding) shift for carbons attached to bromine or iodine. [17] This makes it the most shielded of the aromatic carbons.
C8 (-CH ₂ -)	43.3	Singlet	The methylene carbons of the diethyl group are directly attached to the electronegative nitrogen atom, causing a significant downfield shift into the 40-50 ppm range. Due to hindered rotation around the C-N amide bond at room temperature, these two CH ₂ groups can

			sometimes appear as two distinct signals, though they are often observed as a single, potentially broadened peak. [18] In this dataset, they are reported as one signal.
C9 (-CH ₃)	13.0	Singlet	The terminal methyl carbons of the ethyl groups are in a typical aliphatic environment, appearing in the expected upfield region (~10-20 ppm). [15]

Conclusion

This application note has detailed a complete methodology for the acquisition and interpretation of the ¹³C NMR spectrum of **4-bromo-N,N-diethylbenzamide**. By following the prescribed protocol for sample preparation and instrument parameterization, a high-quality, interpretable spectrum can be reliably obtained. The analysis demonstrates how fundamental principles of NMR spectroscopy, including chemical shift theory and substituent effects, can be applied to confidently assign each carbon signal and verify the molecular structure. This workflow serves as a foundational template for the characterization of related small molecules in a research or industrial setting.

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